molecular formula C7H14ClNO4 B6245643 rac-methyl (2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylate hydrochloride CAS No. 2752190-71-7

rac-methyl (2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylate hydrochloride

Cat. No. B6245643
CAS RN: 2752190-71-7
M. Wt: 211.6
InChI Key:
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Description

Rac-methyl (2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylate hydrochloride (also known as rac-methyl dihydroxypiperidine-2-carboxylate hydrochloride, or rac-methyl DHP-HCl) is a synthetic compound that is used in a variety of scientific research applications. Rac-methyl DHP-HCl has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Rac-methyl DHP-HCl has been studied for its potential applications in scientific research. It has been used to study the effects of calcium channel blockers on the cardiovascular system, as well as to investigate the effects of certain drugs on the central nervous system. It has also been used in studies of neurotransmitter release and its role in various neurological diseases.

Mechanism of Action

Rac-methyl DHP-HCl works by blocking the voltage-gated calcium channels in the cell membrane. This prevents the entry of calcium ions into the cell, which in turn affects the release of neurotransmitters. This mechanism of action has been studied in both neurons and muscle cells.
Biochemical and Physiological Effects
Rac-methyl DHP-HCl has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of glutamate and other neurotransmitters, as well as to reduce the activity of the Na+/K+ ATPase enzyme. It has also been found to have an effect on the contractility of smooth muscle cells, and to reduce the excitability of neurons.

Advantages and Limitations for Lab Experiments

Rac-methyl DHP-HCl has several advantages and limitations for laboratory experiments. It is relatively easy to synthesize and has a long shelf life. It is also relatively nontoxic and can be used in a variety of laboratory settings. However, it is not suitable for long-term experiments, as it has a short half-life and can cause adverse side effects in some individuals.

Future Directions

There are a number of potential future directions for research involving rac-methyl DHP-HCl. These include further studies of its mechanism of action, its effects on neurotransmitter release, and its potential applications in the treatment of neurological disorders. Additionally, further research could be conducted to explore its potential uses in the development of drugs to treat cardiovascular diseases, as well as its potential use in the development of new laboratory techniques.

Synthesis Methods

Rac-methyl DHP-HCl is synthesized through a two-step process. The first step involves the oxidation of rac-methyl DHP to the hydrochloride form. This is achieved by using a solution of hydrochloric acid and a catalytic amount of sodium hypochlorite. The second step involves the addition of a catalytic amount of sodium hydroxide to the resulting solution, which produces rac-methyl DHP-HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,3R,4S)-3,4-dihydroxypiperidine-2-carboxylate hydrochloride involves the protection of a piperidine ring, followed by the addition of a carboxylate group and subsequent deprotection. The final step involves the addition of a methyl group to the piperidine ring.", "Starting Materials": [ "2,3,4-trihydroxypiperidine", "methyl chloroformate", "triethylamine", "hydrochloric acid", "sodium bicarbonate", "methanol", "diethyl ether" ], "Reaction": [ "Protection of the piperidine ring using methyl chloroformate and triethylamine", "Addition of a carboxylate group using 2,3,4-trihydroxypiperidine and methyl chloroformate", "Deprotection of the piperidine ring using hydrochloric acid and sodium bicarbonate", "Addition of a methyl group using methanol and diethyl ether" ] }

CAS RN

2752190-71-7

Molecular Formula

C7H14ClNO4

Molecular Weight

211.6

Purity

95

Origin of Product

United States

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